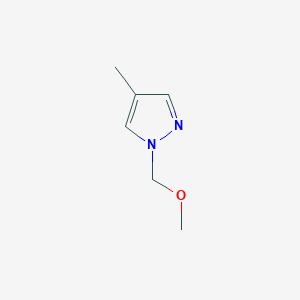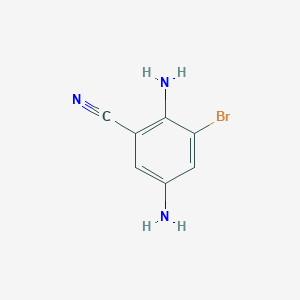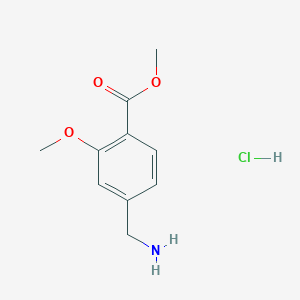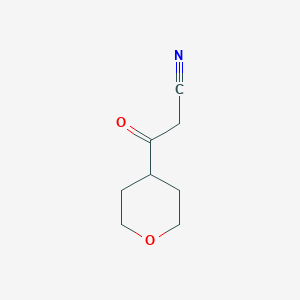
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile
Vue d'ensemble
Description
“3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile” is a chemical compound with the CAS Number: 1010798-64-7 . It has a molecular weight of 153.18 and its IUPAC name is 3-oxo-3-tetrahydro-2H-pyran-4-ylpropanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2 . This code provides a standard way to encode the compound’s molecular structure using text.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not provided in the search results.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Synthesis of Polysubstituted Compounds : 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile is used in the synthesis of various polysubstituted compounds, such as bipyrazoles, pyrazolylpyrimidines, and other derivatives, demonstrating its versatility in chemical synthesis (Dawood, Farag, & Ragab, 2004).
Ring Contraction for Functionalized Compounds : This compound participates in ring contraction processes of 2H-pyran-2-ones, forming various functionalized derivatives. This showcases its utility in creating diverse chemical structures with potential applications in material science and pharmaceuticals (Sil, Sharon, Maulik, & Ram, 2004).
Synthesis of Environmentally Sensitive Fluorophores : It is also involved in the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, indicating potential applications in materials science and environmental sensing (Hussein, El Guesmi, & Ahmed, 2019).
Catalysis and Green Chemistry
Catalyst in Organic Synthesis : The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, highlighting its role in facilitating complex chemical reactions, potentially leading to the development of new catalysts for organic synthesis (Zhang et al., 2016).
Microwave-Assisted Synthesis of Anticancer Compounds : Utilized in microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, this compound has contributed to the development of potential anticancer agents, emphasizing its significance in medicinal chemistry (Hadiyal et al., 2020).
Green Synthesis in Ionic Liquids : Its application in the synthesis of tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids demonstrates its role in promoting green chemistry practices, contributing to more sustainable and environmentally-friendly chemical processes (Zhao-Qin, Shunjun, Jun, & Jinming, 2005).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H320 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(oxan-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMLWTKUQPQXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734486 | |
| Record name | 3-(Oxan-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile | |
CAS RN |
1010798-64-7 | |
| Record name | 3-(Oxan-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(oxan-4-yl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
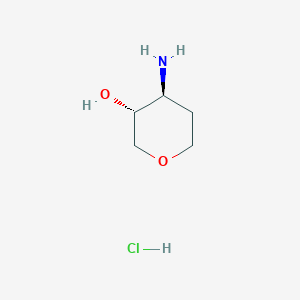


![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)
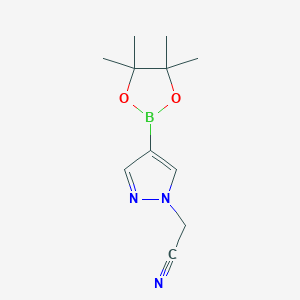



![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)
